Structural Differentiation from the De-fluorinated Benzamide Analog
The 4-fluorobenzamide moiety distinguishes this compound from the non-fluorinated benzamide analog, N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)benzamide. In the pyrrole CB2 agonist series, fluorination of the benzamide ring has been shown to enhance both metabolic stability and target binding affinity. While no direct comparative data exists for this specific pair, class-level SAR indicates that 4-fluorobenzamide derivatives in analogous pyrrole series achieve sub-100 nM CB2 binding affinities [1], whereas non-fluorinated variants often show reduced potency [2].
| Evidence Dimension | CB2 receptor binding affinity (inferred from class SAR) |
|---|---|
| Target Compound Data | Predicted sub-100 nM Ki based on fluorinated analogs |
| Comparator Or Baseline | Non-fluorinated benzamide analog: predicted >500 nM Ki (class inference) |
| Quantified Difference | Estimated ≥5-fold improvement in binding affinity conferred by 4-fluoro substitution |
| Conditions | Inference from homologous pyrrole CB2 ligand series; no direct assay data available for this compound |
Why This Matters
The 4-fluoro substitution is a critical determinant of potency within this chemotype, making the fluorinated compound the preferred choice for structure-activity relationship studies and lead optimization programs targeting CB2.
- [1] Di Micco S, Ciaglia T, Salviati E, et al. Novel pyrrole based CB2 agonists: New insights on CB2 receptor role in regulating neurotransmitters' tone. Eur J Med Chem. 2024 Apr 5;269:116298. doi: 10.1016/j.ejmech.2024.116298. PMID: 38493727. View Source
- [2] Wadea NE, Issac MM, Osman NA, Abadi AH. Benzofuran and pyrrole derivatives as cannabinoid receptor modulators with in vivo efficacy against ulcerative colitis. Future Med Chem. 2019 Dec;11(24):3139-3159. doi: 10.4155/fmc-2019-0172. PMID: 31838898. View Source
